molecular formula C9H8BrNO B1289213 5-(Bromomethyl)-2-methoxybenzonitrile CAS No. 320407-91-8

5-(Bromomethyl)-2-methoxybenzonitrile

Cat. No. B1289213
CAS RN: 320407-91-8
M. Wt: 226.07 g/mol
InChI Key: VRUNGNUGLFXRSB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxybenzonitrile, also known as 5-Bromo-2-methoxybenzonitrile or 5-BMBN, is a chemical compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It belongs to a family of compounds known as nitriles, which are characterized by the presence of a carbon-nitrogen triple bond. 5-BMBN has been used in the synthesis of a range of organic compounds, and has been studied for its potential applications in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

Fluorescent Dye Development

5-(Bromomethyl)-2-methoxybenzonitrile: can be utilized in the synthesis of multifunctional dyes. These dyes are pivotal in biological experiments, aiding researchers in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions. They play a significant role in distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .

Clinical Diagnostics

The compound’s derivatives can be used to develop dyes that have applications in clinical diagnostics. This includes a wide range of diagnostic procedures where precise and reliable identification of biological markers is crucial .

Textile Dyeing

In traditional industries like textile dyeing, 5-(Bromomethyl)-2-methoxybenzonitrile can contribute to the creation of new dyes. These dyes offer enhanced properties such as colorfastness and unique hues .

Functional Textile Processing

Emerging fields such as functional textile processing, which involves creating textiles with specific properties like antimicrobial or UV-blocking, can benefit from the chemical properties of this compound when developing new dyes .

Food Pigments

The food industry may utilize this compound for synthesizing food pigments. These pigments must be safe for consumption and provide the desired color stability under various conditions .

Dye-Sensitized Solar Cells

5-(Bromomethyl)-2-methoxybenzonitrile: can be a precursor in the synthesis of dyes for dye-sensitized solar cells (DSSCs). DSSCs are a cost-effective alternative to traditional silicon solar cells, and the dyes play a critical role in the absorption of light and conversion of solar energy into electricity .

Polymer Synthesis

The compound can act as an initiator in the polymerization process to create block copolymers. This is particularly useful in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Oxidation Process Control

Derivatives of 5-(Bromomethyl)-2-methoxybenzonitrile have been observed to affect free-radical oxidation in model systems. They can suppress the generation of reactive oxygen species, which is beneficial in various chemical and biological processes .

properties

IUPAC Name

5-(bromomethyl)-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUNGNUGLFXRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624179
Record name 5-(Bromomethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-methoxybenzonitrile

CAS RN

320407-91-8
Record name 5-(Bromomethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-methoxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-cyano-4-methoxybenzyl alcohol (500 mg) in dichloromethane (5 mL) was added phosphorus tribromide (0.146 mL) under ice-water cooling. The mixture was stirred at 0° C. for 3 hours and partitioned between chloroform and water. The separated organic layer was washed successively with water, an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over magnesium sulfate and evaporated in vacuo. The residual solid was triturated with diisopropyl ether to give 3-cyano-4-methoxybenzyl bromide as an off-white solid (456.3 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.146 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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